molecular formula C14H26BNO3 B8003534 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one

Cat. No.: B8003534
M. Wt: 267.17 g/mol
InChI Key: DJCVUSRUFLQXJO-UHFFFAOYSA-N
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Description

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one is a chemical compound that features a piperidine ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkylating agents, halogenating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one is unique due to its combination of a piperidine ring and a boron-containing group.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO3/c1-6-12(17)16-9-7-11(8-10-16)15-18-13(2,3)14(4,5)19-15/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCVUSRUFLQXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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